molecular formula C16H12ClN3O2 B2595805 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 951997-25-4

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No.: B2595805
CAS No.: 951997-25-4
M. Wt: 313.74
InChI Key: ZYQCHSDCSIFVRK-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide group linked to a 6-methylpyridin-2-yl moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Hydroxylation: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under acidic conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Pyridine Substitution: The final step involves the substitution of the carboxamide group with the 6-methylpyridin-2-yl moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological pathways, including its role as an inhibitor of specific kinases.

    Chemical Biology: The compound is used as a probe to study the interaction of quinoline derivatives with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative known for its anti-malarial properties.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxy group, used for treating autoimmune diseases.

    Camptothecin: A quinoline alkaloid with potent anti-cancer activity.

Uniqueness

8-chloro-4-hydroxy-N-(6-methylpyridin-2-yl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its combination of a chloro group, hydroxy group, and carboxamide linked to a pyridine moiety provides a unique scaffold for interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-9-4-2-7-13(19-9)20-16(22)11-8-18-14-10(15(11)21)5-3-6-12(14)17/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQCHSDCSIFVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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